6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Description
6-Chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a halogenated purine derivative featuring a tetrahydropyran (THP) protecting group at the N9 position and iodine substituents at C2 and C8. This compound serves as a versatile intermediate in medicinal chemistry, particularly for cross-coupling reactions and nucleophilic substitutions due to the reactivity of its halogen atoms. The THP group enhances stability during synthetic modifications, while the iodine atoms facilitate regioselective functionalization .
Properties
Molecular Formula |
C10H9ClI2N4O |
|---|---|
Molecular Weight |
490.47 g/mol |
IUPAC Name |
6-chloro-2,8-diiodo-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C10H9ClI2N4O/c11-7-6-8(16-9(12)15-7)17(10(13)14-6)5-3-1-2-4-18-5/h5H,1-4H2 |
InChI Key |
ZJXSASKNXFKIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC(=N3)I)Cl)N=C2I |
Origin of Product |
United States |
Biological Activity
6-Chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structural modifications enhance its pharmacological properties, making it a subject of interest for cancer research and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 490.47 g/mol. The presence of chlorine and iodine atoms, along with the tetrahydropyran moiety, contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClI2N4O |
| Molecular Weight | 490.47 g/mol |
| CAS Number | 1262785-79-4 |
Anticancer Potential
Research has indicated that derivatives of purine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar compounds have shown that modifications at positions 2 and 8 can enhance selectivity and potency against lung cancer cells (A549), with IC50 values indicating effective inhibition of cell growth .
In a comparative study, a related compound demonstrated an IC50 value of 2.80 µM against A549 cells while exhibiting much higher values against normal cells (303.03 µM against GES-1), suggesting a favorable therapeutic index . This indicates that this compound could possess similar properties, warranting further investigation.
The mechanism by which purine derivatives exert their anticancer effects often involves the induction of apoptosis through intrinsic pathways. For example, compounds with similar structures have been shown to inhibit colony formation and migration in cancer cells, suggesting that they may interfere with crucial signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of purine derivatives like this compound can be significantly influenced by the position and type of substituents on the purine ring. The introduction of halogens at specific positions (e.g., C2 and C8) has been correlated with enhanced receptor binding affinity and selectivity towards targets such as adenosine receptors .
Case Studies
- Antiproliferative Activity : A study involving a series of 6-chloro-substituted purines demonstrated that specific modifications could lead to potent antiproliferative effects against multiple cancer cell lines. The most promising derivatives showed IC50 values in low micromolar ranges, indicating significant potential for development as therapeutic agents .
- Receptor Interaction : Research on related compounds has highlighted their ability to modulate G protein-coupled receptors (GPCRs), particularly the A2A adenosine receptor, which is implicated in various diseases including cancer and neurodegenerative disorders. Modifications at the C8 position have been shown to convert agonists into antagonists, suggesting that similar strategies could be applied to optimize the pharmacological profile of 6-chloro-2,8-diiodo derivatives .
Scientific Research Applications
Antiviral Activity
Research has indicated that purine derivatives can exhibit antiviral properties. A study synthesized related compounds and evaluated their efficacy against viral infections. The incorporation of tetrahydro-2H-pyran moieties has been shown to enhance the antiviral activity of purine derivatives, suggesting that 6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine may similarly possess antiviral potential .
Purinergic Receptor Modulation
The compound's structural characteristics allow it to interact with purinergic receptors, specifically the P2X7 receptor implicated in neurodegenerative diseases. Modulating these receptors can have therapeutic implications in conditions such as Alzheimer's disease and multiple sclerosis . Studies on structurally similar compounds have demonstrated their ability to act as antagonists or agonists at these receptors, indicating a pathway for further exploration with this compound.
Cancer Therapeutics
There is growing interest in purine analogs as potential anticancer agents due to their ability to interfere with nucleic acid synthesis and cellular proliferation. Compounds similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
Drug Design and Development
The unique chemical structure of this compound presents opportunities for the design of novel therapeutics targeting specific biological pathways. Structure-based drug design techniques can be employed to optimize its pharmacological profiles, enhancing efficacy and reducing side effects.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
6-Chloro-2-Iodo-9-(THP)-9H-Purine (CAS 403620-89-3)
- Structure : Chlorine at C6, iodine at C2, and THP at N9.
- Synthesis : Prepared via lithiation of 6-chloro-9-THP-purine followed by iodination at C2 .
- Reactivity : The iodine at C2 enables Suzuki-Miyaura couplings, but the absence of a C8 substituent limits further functionalization at that position .
- Molecular Weight : 364.57 g/mol (vs. 489.98 g/mol for the diiodo analog), impacting solubility and pharmacokinetic properties .
6-Iodo-9-(THP)-9H-Purine (CAS 71819-06-2)
- Structure : Single iodine at C6 and THP at N9.
- Applications : Used in aryl cross-coupling reactions; the iodine at C6 allows selective substitution but lacks the dual reactivity of the diiodo compound .
- Yield : Reported synthesis yields reach 95%, comparable to methods for the diiodo derivative .
6-Methyl-9-(THP)-9H-Purine (CAS 92001-73-5)
- Structure : Methyl group at C6 and THP at N9.
- Role : The methyl group enhances hydrophobicity, improving membrane permeability compared to halogenated analogs. However, it lacks electrophilic sites for cross-coupling, limiting synthetic utility .
Reactivity and Functionalization
Halogen Reactivity
- Iodine vs. Chlorine: Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl) make it superior for cross-coupling reactions. The diiodo compound enables sequential modifications at C2 and C8, a unique advantage over mono-halogenated analogs .
- Electrophilic Substitution : The diiodo derivative undergoes lithiation at C8 more readily than chloro analogs, facilitating the introduction of diverse substituents .
Suzuki-Miyaura Coupling
- Efficiency : The diiodo compound allows dual arylations at C2 and C8, as demonstrated in the synthesis of kinase inhibitors (e.g., Duvelisib intermediates) . In contrast, 6-chloro-2-iodo-THP-purine permits only single couplings .
- Yield: Typical yields for diiodo-derived couplings range from 49% to 88%, comparable to mono-iodo analogs .
Solubility and Stability
- Solubility : The diiodo compound’s higher molecular weight (489.98 g/mol) reduces solubility in polar solvents (e.g., 0.328 mg/mL predicted in water) compared to 6-chloro-THP-purine (0.882 mg/mL) .
- Stability : Iodine’s susceptibility to photodegradation necessitates dark storage, whereas chloro analogs are more stable under ambient conditions .
Preparation Methods
Stepwise Synthesis and Optimization
N9 Protection of 6-Chloropurine
The synthesis begins with the protection of the N9 position of 6-chloropurine using a tetrahydropyranyl (THP) group to direct subsequent substitutions.
- Substrate : 6-Chloropurine (1 equiv).
- Protecting Agent : 3,4-Dihydro-2H-pyran (1.2 equiv) in ethyl acetate.
- Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
- Conditions : Reflux at 50°C for 6–8 hours.
- Yield : 90–95% (6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine).
Mechanistic Insight : The THP group enhances solubility and directs electrophilic substitution to the C2 and C8 positions by steric and electronic effects.
Regioselective Diiodination
Diiodination at C2 and C8 is achieved via lithiation-iodination , leveraging the electron-withdrawing chloro group and THP protection to control regioselectivity.
- Substrate : 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1 equiv).
- Base : Lithium tetramethylpiperidide (LiTMP, 2.2 equiv), generated in situ from tetramethylpiperidine and n-butyllithium.
- Iodination : Iodine (2.5 equiv) in tetrahydrofuran (THF) at −78°C.
- Workup : Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via silica gel chromatography.
- Yield : 75–80%.
Critical Factors :
Alternative Iodination Routes
Alternative methods employ sequential halogenation or palladium-mediated couplings , though with lower regioselectivity:
Sonogashira Coupling for C2 Modification
- Substrate : 6-Chloro-8-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
- Reagent : 1-Hexyne (1.1 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
- Conditions : THF, 60°C, 12 hours.
- Yield : 65% (C2-alkynylated product).
Stille Coupling for C8 Modification
Comparative Analysis of Methods
Key Insight : Lithiation-iodination is preferred for diiodination due to cost and efficiency, while cross-couplings are reserved for hybrid structures.
Purification and Characterization
Chromatographic Purification
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing iodine substituents at the 2- and 8-positions of purine derivatives like 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine?
- Methodology : Sequential halogenation is typically employed. For example, iodination at the 2-position can be achieved using iodine and HNO₃ in acetic acid, followed by 8-position iodination via electrophilic substitution under controlled temperatures (40–60°C). The tetrahydro-2H-pyran-2-yl (THP) group is introduced early to protect the N9 position, as shown in analogous syntheses .
- Key Data : In related compounds, reaction yields for iodination steps range from 70–85%, with purity confirmed by (e.g., δ 8.27 ppm for H8 in iodinated purines) and mass spectrometry (e.g., [M+H]+ at m/z 435.8) .
Q. How is the THP protecting group strategically utilized in the synthesis of this compound?
- Methodology : The THP group is introduced via acid-catalyzed reaction with dihydropyran (DHP) in THF or dichloromethane. This protects the N9 position during subsequent halogenation or coupling reactions. Deprotection is performed using mild acids (e.g., p-toluenesulfonic acid) or TBAF in THF .
- Key Data : THP introduction typically achieves >90% yield, confirmed by (e.g., δ 67.5 ppm for the THP anomeric carbon) .
Q. What purification techniques are effective for isolating intermediates in this synthesis?
- Methodology : Column chromatography (silica gel, hexane/EtOAc gradients) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from EtOAc/hexane mixtures is used .
- Key Data : Typical Rf values for THP-protected intermediates range from 0.3–0.5 in 1:3 EtOAc/hexane .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to avoid dehalogenation or scrambling in polyhalogenated purines?
- Methodology : Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with arylboronic acids in degassed toluene/K₂CO₃ at 80–100°C. Monitor reaction progress via LC-MS to detect intermediates. Lower temperatures (60°C) reduce iodine loss .
- Contradiction Analysis : reports successful coupling without deiodination using Pd(PPh₃)₄, while notes iodine scrambling at higher temperatures. Optimize by adjusting catalyst loading (0.05–0.1 equiv.) and reaction time (8–12 h) .
Q. What strategies resolve discrepancies between NMR and X-ray crystallography data during structural elucidation?
- Methodology : For NMR/X-ray mismatches (e.g., tautomerism or THP conformation), perform variable-temperature NMR or NOESY to assess dynamic behavior. Refine X-ray data using SHELXL (e.g., R-factor <0.05 for high-resolution structures) .
- Case Study : In , X-ray confirmed the THP chair conformation, while suggested axial-equatorial equilibrium. DFT calculations (B3LYP/6-31G*) reconciled this by modeling energy differences (<2 kcal/mol) .
Q. How can computational methods predict reactivity trends for further functionalization of this compound?
- Methodology : Use DFT (Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies steric hindrance from the THP group, guiding regioselective modifications .
- Key Insight : The 6-chloro position shows higher electrophilicity (Fukui = 0.12) compared to iodinated positions, making it amenable to nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
